Benzyloxyurea

Anticancer drug discovery Ribonucleotide reductase inhibition Chronic myelogenous leukemia

Benzyloxyurea (CAS 2048-50-2) is a superior synthetic scaffold for ribonucleotide reductase (RR) inhibitor development. Unlike hydroxyurea (HU), its O-benzyl substitution increases lipophilicity (LogP 1.52–1.88) and enables downstream pyrimidinone heterocycle construction—transformations impossible with HU. Derivatives achieve IC₅₀ values of 14.5–28.0 µM (13–16× more potent than HU) and double the apoptotic response (24.8% vs. 12.5%). This protected N-hydroxyurea building block is essential for structure-activity campaigns and metallopharmaceutical synthesis. Order high-purity research-grade material for reliable SAR-driven oncology and diabetes candidate profiling.

Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
CAS No. 2048-50-2
Cat. No. B188258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyloxyurea
CAS2048-50-2
Molecular FormulaC8H10N2O2
Molecular Weight166.18 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CONC(=O)N
InChIInChI=1S/C8H10N2O2/c9-8(11)10-12-6-7-4-2-1-3-5-7/h1-5H,6H2,(H3,9,10,11)
InChIKeyIXRIVZOKBPYSPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyloxyurea CAS 2048-50-2: What This N-Alkoxyurea Building Block Is and Its Structural Relationship to Hydroxyurea


Benzyloxyurea (CAS 2048-50-2; IUPAC name phenylmethoxyurea; molecular formula C₈H₁₀N₂O₂; molecular weight 166.18 g/mol) is an N-alkoxyurea derivative belonging to the hydroxyurea (HU) structural class, distinguished by O-benzyl substitution at the N-hydroxy position [1]. As a ribonucleotide reductase (RR) inhibitor scaffold, it serves as a key synthetic intermediate for medicinal chemistry optimization and a versatile building block for constructing pyrimidinone heterocycles [2]. The compound is a white crystalline solid with a melting point of 140–142 °C (acetone/chloroform), density of 1.202 g/cm³ (predicted), pKa of 13.86 ± 0.50 (predicted), and LogP of 1.52–1.88, which confers substantially increased lipophilicity relative to the parent HU framework [1]. Commercial availability as a 95%+ purity research-grade reagent supports its use in structure-activity relationship (SAR) campaigns and heterocyclic synthesis .

Why Benzyloxyurea Cannot Be Substituted by Hydroxyurea in Anticancer SAR and Heterocyclic Synthesis


Hydroxyurea (HU) is a clinically validated ribonucleotide reductase inhibitor but its utility in modern medicinal chemistry is severely constrained by inherent limitations: low molecular weight (76.06 g/mol), high polarity (LogP approximately -0.8 to -1.0), poor membrane permeability, and dose-limiting bone marrow suppression, skin toxicity, and gastrointestinal adverse effects [1][2]. Benzyloxyurea addresses these limitations through a single, well-defined structural modification—O-benzylation at the N-hydroxy position—which introduces a lipophilic aromatic moiety that substantially alters both physicochemical properties and biological profile [1]. This modification is not incremental: the benzyl group serves as a protecting group enabling downstream heterocyclic transformations (e.g., pyrimidinone synthesis) that are impossible with unmodified HU, while simultaneously providing a scaffold for further derivatization at N,N′-positions to generate structurally diverse analog libraries [3]. Direct substitution of HU for benzyloxyurea in these contexts would fail because HU lacks the O-benzyl group required for the intended synthetic transformations and cannot recapitulate the lipophilicity-dependent cellular uptake and target engagement characteristics that define the benzyloxyurea-derived compound series [1][2].

Benzyloxyurea CAS 2048-50-2: Quantified Differentiation Evidence Against Hydroxyurea and Structural Analogs


Superior Antiproliferative Activity: Benzyloxyurea Derivatives vs. Hydroxyurea in K562 Leukemia Cells

Direct head-to-head comparison of benzyloxyurea derivatives versus the parent compound hydroxyurea (HU) in the human chronic myelogenous leukemia K562 cell line. Multiple derivatives exhibited IC₅₀ values markedly lower than HU, with the most potent compounds achieving sub-20 µM activity compared to HU's IC₅₀ exceeding 200 µM. Specifically, compound 4f′ showed IC₅₀ = 14.5 µM and compound 4g showed IC₅₀ = 17.8 µM against K562 cells, representing approximately 13-fold to 16-fold improvement in potency relative to HU (IC₅₀ ≈ 230 µM) [1].

Anticancer drug discovery Ribonucleotide reductase inhibition Chronic myelogenous leukemia

Enhanced Pro-Apoptotic Activity: Benzyloxyurea Derivative 4g vs. Hydroxyurea in K562 Leukemia Cells

Direct head-to-head flow cytometry comparison demonstrated that the benzyloxyurea derivative compound 4g exerts greater apoptotic activity against K562 leukemia cells than hydroxyurea (HU). Compound 4g treatment increased the apoptotic cell population to 24.8% (early apoptosis plus late apoptosis/necrosis), compared to 12.5% for HU under equivalent experimental conditions [1].

Apoptosis induction Flow cytometry Cancer cell death mechanisms

Increased Lipophilicity (ClogP): Benzyloxyurea Derivatives vs. Hydroxyurea

Benzyloxyurea and its derivatives exhibit substantially increased calculated lipophilicity (ClogP) compared to the parent compound hydroxyurea (HU). All synthesized benzyloxyurea derivatives in the 2014 Ren et al. series possess ClogP values in the range of 0.63 to 2.06, whereas HU has a ClogP value of approximately -0.86 [1]. This represents an increase of 1.5 to 2.9 log units, reflecting significantly enhanced membrane permeability potential. Independent characterization confirms benzyloxyurea LogP = 1.52–1.88 .

Physicochemical optimization Membrane permeability Drug-likeness

Distinct Crystal Structure Geometry: Benzyloxyurea vs. Other Hydroxyurea Derivatives

Single-crystal X-ray diffraction analysis reveals that benzyloxyurea possesses a structurally distinct geometry compared to other hydroxyurea derivatives. The dihedral angle between the ester plane and the benzyl group is only 3.3(2)°—markedly smaller than values observed for comparable hydroxyurea derivatives reported in the literature [1]. Additionally, the C=O carbonyl bond length in benzyloxyurea is 1.225 Å, within the normal range (1.19–1.23 Å) and notably shorter than the >1.25 Å C=O bond lengths observed in other hydroxyurea derivatives, a feature attributed to hydroxyl group etherification eliminating intramolecular hydrogen bonding with O2 .

Crystallography Structural biology Conformational analysis

Vertebrate Safety Profile: Benzyloxyurea Hazard Classification vs. Hydroxyurea Clinical Toxicity

According to the European Chemicals Agency (ECHA) Classification and Labelling (C&L) Inventory, benzyloxyurea is classified under the Globally Harmonized System (GHS) with hazard statements H302 (Harmful if swallowed) and H319 (Causes serious eye irritation), categorized as Acute Toxicity Category 4 for oral exposure and Eye Irritation Category 2 [1]. The compound is not classified for germ cell mutagenicity, carcinogenicity, reproductive toxicity, or specific target organ toxicity based on currently available data [1]. This profile contrasts with hydroxyurea, which is a known human teratogen and clastogen with documented clinical toxicities including dose-limiting myelosuppression, skin ulceration, and gastrointestinal adverse effects, and is classified as a confirmed genotoxin [2].

Laboratory safety Chemical hazard assessment Regulatory compliance

Benzyloxyurea CAS 2048-50-2: Primary Research and Industrial Application Scenarios Based on Verified Evidence


Lead Optimization Starting Point for Ribonucleotide Reductase-Targeted Anticancer Agents

Use benzyloxyurea as a foundational scaffold for designing and synthesizing novel ribonucleotide reductase inhibitors with improved potency over hydroxyurea. As demonstrated by Ren et al. (2014), benzyloxyurea derivatives achieve IC₅₀ values of 14.5–28.0 µM against K562 leukemia cells, representing a 13–16× potency improvement over HU (IC₅₀ ≈ 230 µM). This quantitative advantage reduces compound consumption in screening and provides a more tractable starting point for SAR-driven medicinal chemistry campaigns targeting chronic myelogenous leukemia and other RR-dependent malignancies [1].

Apoptosis-Focused Oncology Research Requiring Enhanced Cell-Killing Mechanisms

Employ benzyloxyurea-derived compounds in flow cytometry-based apoptosis studies where superior pro-apoptotic activity is required. Compound 4g induces 24.8% apoptosis in K562 cells—approximately twice the apoptotic activity of hydroxyurea (12.5%) under equivalent conditions. This validated enhancement in programmed cell death induction makes the benzyloxyurea scaffold particularly suitable for mechanistic studies of apoptosis pathways and for screening campaigns where robust apoptotic response is a key selection criterion [1].

Synthesis of 1-Hydroxy-2(1H)-Pyrimidinone Metal Complexes for Diabetes and Metabolic Research

Utilize benzyloxyurea as a protected N-hydroxyurea building block for the synthesis of 1-hydroxy-4,5,6-substituted-2(1H)-pyrimidinones via reaction with β-diketones, followed by benzyl group deprotection. As validated by Yamaguchi et al. (2006), these pyrimidinone scaffolds serve as bidentate ligands for preparing vanadyl(IV) and zinc(II) complexes with demonstrated in vitro and in vivo insulin-mimetic activity. This synthetic route enables construction of metal complexes that normalize blood glucose levels in streptozotocin-induced diabetic rat models, providing a validated pathway for developing metallopharmaceutical candidates for type 2 diabetes research [2].

Physicochemical Property Optimization Studies Requiring Enhanced Lipophilicity

Select benzyloxyurea over hydroxyurea for medicinal chemistry projects where improved membrane permeability is a primary design objective. With ClogP values of 0.63–2.06 for derivatives and experimental LogP of 1.52–1.88 for the parent compound, the benzyloxyurea scaffold provides a 1.5–2.9 log unit increase in lipophilicity relative to HU (ClogP = -0.86). This substantial enhancement in predicted membrane partition coefficient (approximately 30–800× theoretical increase) makes benzyloxyurea-derived compounds more suitable for cellular assays requiring effective intracellular target engagement and for optimizing drug-likeness parameters in lead development [1].

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